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Compound of Interest

Compound Name: Quinolactacin B

Cat. No.: B1251722

For researchers, scientists, and drug development professionals, this in-depth technical guide
provides a comprehensive overview of the structure elucidation of Quinolactacin B, a novel
quinolone alkaloid. This document details the spectroscopic data and experimental protocols
that were instrumental in defining its molecular architecture.

Quinolactacin B, a natural product isolated from the fermentation broth of Penicillium sp. EPF-
6, has garnered interest due to its unique heterocyclic structure and biological activity.[1][2] Its
core is a novel quinolone skeleton fused with a y-lactam ring.[1][2] This guide will
systematically present the key data and methodologies that led to the complete structural
assignment of this intriguing molecule.

Physicochemical and Spectroscopic Data

The initial characterization of Quinolactacin B established its fundamental properties. Its
molecular formula was determined to be CisH16N202 by Fast Atom Bombardment Mass
Spectrometry (FAB-MS) and further confirmed by High-Resolution Mass Spectrometry (HRMS).
[1] The molecule presents as a white powder with a melting point of 260-263 °C
(decomposition). The specific rotation was measured as [a]D?° -120° (c 0.1, MeOH), indicating
its chiral nature.

Spectroscopic Data Summary

The structural elucidation of Quinolactacin B heavily relied on a suite of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The key
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quantitative data are summarized in the tables below for ease of comparison and reference.

Technique Observed Data
Molecular Formula C15H16N202
Molecular Weight 256.30 g/mol
Appearance White Powder
Melting Point 260-263 °C (dec.)

Specific Rotation

[a]D35 -120° (c 0.1, MeOH)

UV Amax (MeOH)

225, 270, 280, 328 nm

IR (KBr) vmax

3400, 1695, 1650, 1610 cm™1

Table 1: Physicochemical Properties of Quinolactacin B

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b1251722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

) 1H Chemical
13C Chemical _ Key HMBC Key NOESY
" : Shift (3H, ppm), . ,
Position Shift (dc, ppm) o _ Correlations (H  Correlations (*H
_ Multiplicity (J in
in DMSO-ds . = &) < 1H)
Hz) in DMSO-ds
1 - - - -
2 - 8.09 (br s, NH) - 3-H, 1'-H, 2'-CHs
C-2, C-3a, C-4, 2-NH, 1'-H, 2'-
3 58.2 (d) 4.81 (d, 7.8)
C-9b CHs
3a 129.0 (s) - - -
4 176.5 (s) - - -
da 140.2 (s) - - -
5 122.1 (d) 7.82 (d, 8.3) C-4, C-6, C-8a 6-H
C-5,C-7,C-8, C-
6 123.4 (d) 7.32 (t, 7.8) 5-H, 7-H
8a
C-5,C-6, C-8, C-
7 131.9 (d) 7.62 (t, 7.8) 6-H, 8-H
8a
8 115.7 (d) 7.48 (d, 8.3) C-6, C-7, C-8a 7-H
8a 138.0 (s) - - -
9 164.2 (s) - - .
9a 118.8 (s) - - -
9b 36.0 (q) 3.84 (s, N-CHs) C-4a,C-9,C-9a 5-H
2-NH, 3-H, 2'-
1 31.8 (d) 2.45 (m) C-3,C-2, C-3'
CHs, 3'-CHs
2-NH, 3-H, 1'-H,
2' 17.5 (q) 1.14 (d, 6.8) c-1, Cc-3
3'-CHs
3 20.8 (q) 0.85 (d, 6.8) c-1, c-2' 1'-H, 2'-CHs
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Table 2: *H and 3C NMR Spectroscopic Data for Quinolactacin B (in DMSO-ds) and Key 2D
NMR Correlations

Experimental Protocols

The successful elucidation of Quinolactacin B's structure was contingent on meticulous
experimental procedures for its isolation and characterization.

Isolation of Quinolactacin B

e Fermentation:Penicillium sp. EPF-6 was cultured in a suitable broth medium. The
fermentation was carried out under controlled conditions of temperature, pH, and aeration to
optimize the production of secondary metabolites.

o Extraction: The culture broth was filtered to separate the mycelium from the supernatant. The
supernatant was then extracted with an organic solvent, typically ethyl acetate, to partition
the organic compounds.

o Chromatographic Purification: The crude ethyl acetate extract was subjected to a series of
chromatographic techniques for purification. This multi-step process involved:

o Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel
column using a gradient elution system of n-hexane and ethyl acetate.

o Sephadex LH-20 Column Chromatography: Fractions containing Quinolactacin B were
further purified on a Sephadex LH-20 column using methanol as the eluent.

o Preparative High-Performance Liquid Chromatography (HPLC): The final purification was
achieved using preparative HPLC on a reversed-phase column (e.g., ODS) with a suitable
mobile phase, such as a mixture of acetonitrile and water, to yield pure Quinolactacin B.

Spectroscopic Analysis

e NMR Spectroscopy: *H NMR, 13C NMR, DEPT, COSY, HMBC, and NOESY spectra were
recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated
dimethyl sulfoxide (DMSO-de) as the solvent.
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o H and 3C NMR: Standard pulse sequences were used to acquire one-dimensional
spectra to identify the proton and carbon environments.

o COSY (Correlation Spectroscopy): This experiment was used to establish *H-tH spin-spin
coupling networks, identifying adjacent protons.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for
identifying long-range (2-3 bond) correlations between protons and carbons, which helped
in connecting different structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information
about the spatial proximity of protons, which was essential for determining the relative
stereochemistry of the molecule.

e Mass Spectrometry:

o FAB-MS (Fast Atom Bombardment Mass Spectrometry): This technique was initially used
to determine the molecular weight of Quinolactacin B.

o HR-ESI-MS (High-Resolution Electrospray lonization Mass Spectrometry): This was used
to confirm the elemental composition of the molecule by providing a highly accurate mass
measurement.

o UV-Vis Spectroscopy: The UV spectrum was recorded in methanol to identify the
chromophores present in the molecule.

« Infrared (IR) Spectroscopy: The IR spectrum was recorded using a KBr pellet to identify the
functional groups present, such as carbonyls and N-H bonds.

Structure Elucidation Workflow and Key
Correlations

The elucidation of the planar structure and relative stereochemistry of Quinolactacin B was a
systematic process involving the integration of data from various spectroscopic experiments.
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Caption: Workflow for the structure elucidation of Quinolactacin B.

The key to assembling the molecular puzzle of Quinolactacin B lay in the interpretation of the
2D NMR data. The HMBC correlations were pivotal in connecting the quinolone core, the y-
lactam ring, and the isopropyl group. For instance, the correlation between the N-methyl
protons (6H 3.84) and carbons C-4a, C-9, and C-9a confirmed the position of the methyl group
on the quinolone nitrogen. Similarly, correlations from the protons of the isopropyl group to the
methine carbon of the lactam ring established their connectivity.
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The relative stereochemistry at the chiral centers was determined through NOESY
experiments. Significant Nuclear Overhauser Effects (NOEs) were observed between the
proton at position 3 (3-H) and the protons of the isopropyl group (1'-H and 2'-CHs), as well as
the amide proton (2-NH). These spatial correlations indicated that these groups are on the
same face of the y-lactam ring.

Caption: Key 2D NMR correlations for Quinolactacin B structure.

Conclusion

The structure of Quinolactacin B was unequivocally established through a combination of
meticulous isolation techniques and comprehensive spectroscopic analysis. The detailed *H
and 13C NMR data, in conjunction with 2D NMR experiments like COSY, HMBC, and NOESY,
provided the necessary information to determine the connectivity and relative stereochemistry
of this novel fungal metabolite. This foundational knowledge is critical for further research into
its biological activities and potential applications in drug development. The enantioselective
total synthesis of (S)-(-)-quinolactacin B has further confirmed the absolute configuration of
the natural product.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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